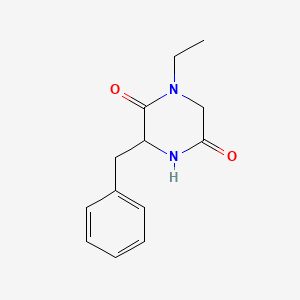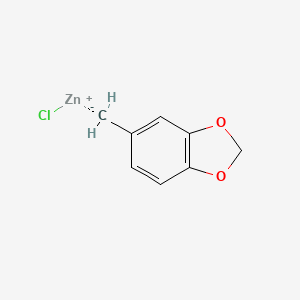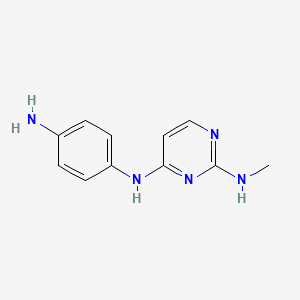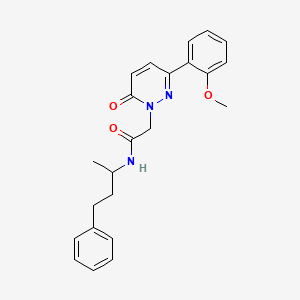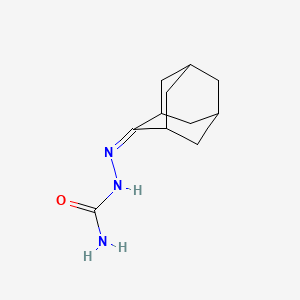![molecular formula C9H17N3O B14885743 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6,8-dimethyl-6,8-diazaspiro[35]nonan-7-one is a heterocyclic compound characterized by a spiro structure, which includes two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable diamine with a ketone under acidic or basic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diazaspiro[3.5]nonan-7-one
- 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Uniqueness
2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H17N3O/c1-11-5-9(3-7(10)4-9)6-12(2)8(11)13/h7H,3-6,10H2,1-2H3 |
Clave InChI |
QZYHVIKZMLRYME-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CC(C2)N)CN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)

![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
